L-Eflornithine monohydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

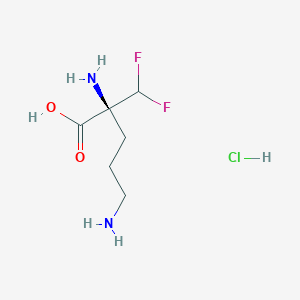

分子式 |

C6H13ClF2N2O2 |

|---|---|

分子量 |

218.63 g/mol |

IUPAC名 |

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1 |

InChIキー |

VKDGNNYJFSHYKD-FYZOBXCZSA-N |

異性体SMILES |

C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl |

正規SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.Cl |

溶解性 |

not available |

製品の起源 |

United States |

Foundational & Exploratory

L-Eflornithine Monohydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] This targeted mechanism of action underpins its therapeutic efficacy in conditions characterized by high cellular proliferation, such as African trypanosomiasis (sleeping sickness) and facial hirsutism.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of L-eflornithine, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanism: Irreversible Inhibition of Ornithine Decarboxylase

L-Eflornithine functions as a "suicide inhibitor" of ornithine decarboxylase.[5][6] It is recognized by the enzyme as a substrate analog of ornithine. Within the ODC active site, eflornithine (B1671129) undergoes a decarboxylation reaction catalyzed by the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).[5] This process, however, leads to the formation of a highly reactive intermediate. This intermediate then covalently binds to a cysteine residue (Cys-360) in the active site, leading to the irreversible inactivation of the enzyme.[5]

The inhibition of ODC by L-eflornithine has a profound impact on cellular physiology by depleting the intracellular pool of polyamines (putrescine, spermidine (B129725), and spermine).[2][3] Polyamines are essential for a multitude of cellular processes, including DNA stabilization, protein synthesis, and cell cycle progression.[1] By halting polyamine biosynthesis, L-eflornithine effectively arrests cell proliferation.[3]

Enzyme Kinetics

The interaction between L-eflornithine and ornithine decarboxylase has been characterized by specific kinetic parameters. Studies have shown that both the L- and D-enantiomers of DFMO can irreversibly inactivate ODC, although the L-enantiomer exhibits a higher binding affinity.[7]

| Parameter | D-DFMO | L-DFMO | D/L-DFMO |

| Inhibitor Dissociation Constant (KD) (µM) | 28.3 ± 3.4 | 1.3 ± 0.3 | 2.2 ± 0.4 |

| Inhibitor Inactivation Constant (kinact) (min-1) | 0.25 ± 0.03 | 0.15 ± 0.03 | 0.15 ± 0.03 |

| Data sourced from studies on purified human ODC.[7] |

Signaling Pathway: The Polyamine Biosynthesis Pathway

L-Eflornithine's mechanism of action is intrinsically linked to the polyamine biosynthesis pathway. This pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[8][9] Putrescine is subsequently converted to spermidine and then spermine (B22157) through the actions of spermidine synthase and spermine synthase, respectively.[9] L-Eflornithine's irreversible inhibition of ODC serves as the critical blockade in this essential metabolic cascade.[10]

Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of L-Eflornithine on ODC.

Pharmacokinetics and Clinical Efficacy

The clinical utility of L-eflornithine is influenced by its pharmacokinetic profile, which differs between systemic (intravenous and oral) and topical administration.

Pharmacokinetic Parameters

| Parameter | Intravenous Administration | Oral Administration | Topical Administration (13.9% cream) |

| Bioavailability | 100% | 54-58%[11] | < 1%[12][13] |

| Plasma Half-life (t1/2) | ~3.3 hours[11] | Not specified | ~8 hours (final application)[14] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Reached within 6 hours[11] | 4.96 - 10.44 ng/mL[14] |

| Elimination | Primarily renal excretion (83% as unchanged drug)[11] | Primarily renal excretion[11] | Minimal systemic absorption, absorbed drug excreted in urine[14] |

Clinical Trial Data: Treatment of African Trypanosomiasis

L-Eflornithine, particularly in combination with nifurtimox (B1683997) (NECT), has become a cornerstone in the treatment of second-stage Trypanosoma brucei gambiense sleeping sickness.[15][16]

| Treatment Regimen | Cure Rate | Study Population | Reference |

| Eflornithine monotherapy | 94.1% | 103 patients | [15][17] |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | 103 patients | [15][17] |

| NECT (field study) | 94.1% (at 24 months) | 629 patients | [18] |

Experimental Protocols

Determination of ODC Inhibition Constants (KD and kinact)

Objective: To quantify the binding affinity and inactivation rate of L-eflornithine for ornithine decarboxylase.

Methodology:

-

Enzyme Preparation: Purified recombinant human ODC is used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing pyridoxal 5'-phosphate and dithiothreitol (B142953) is prepared.

-

Inhibition Assay:

-

The enzyme is pre-incubated with varying concentrations of L-eflornithine for different time intervals.

-

The reaction is initiated by the addition of the substrate, L-ornithine (often radiolabeled, e.g., with 14C).

-

The reaction is allowed to proceed for a defined period and then terminated (e.g., by acidification).

-

The amount of product (e.g., 14CO2) is quantified using scintillation counting.

-

-

Data Analysis:

-

The initial rates of the reaction at different inhibitor concentrations and pre-incubation times are determined.

-

The inhibitor dissociation constant (KD) and the inhibitor inactivation constant (kinact) are calculated by fitting the data to appropriate kinetic models for irreversible inhibition.[7]

-

Caption: A generalized workflow for determining the inhibition constants of L-Eflornithine for ODC.

Mechanism of Resistance

A primary mechanism of resistance to eflornithine in Trypanosoma brucei involves the reduced intracellular accumulation of the drug.[19][20] This is often due to the loss or downregulation of a specific amino acid transporter, TbAAT6, which is responsible for eflornithine uptake into the parasite.[19][20][21]

References

- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]

- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 4. Eflornithine: A Beacon of Hope for Hirsutism Sufferers - Oana - Posts [oanahealth.com]

- 5. Eflornithine - Wikipedia [en.wikipedia.org]

- 6. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 14. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]

- 16. 720. Efficacy of Nifurtimox + Eflornithine in the Treatment of African Trypanosomiasis. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | Semantic Scholar [semanticscholar.org]

- 20. A molecular mechanism for eflornithine resistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

L-Eflornithine Monohydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), has garnered significant attention for its therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of L-Eflornithine, focusing on its mechanism of action, biochemical properties, and clinical applications. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the polyamine biosynthesis pathway, the role of ODC, and the specific inhibitory action of L-Eflornithine. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource.

Introduction

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] The biosynthesis of these critical molecules is tightly regulated, with ornithine decarboxylase (ODC) serving as the first and rate-limiting enzyme in the pathway.[2] ODC catalyzes the conversion of ornithine to putrescine.[3] Dysregulation of ODC activity and subsequent elevations in polyamine levels have been implicated in the pathophysiology of various diseases, including cancer and parasitic infections.[4][5]

L-Eflornithine, also known as (2R)-2-(difluoromethyl)ornithine or DFMO, is a structural analog of ornithine that acts as a "suicide" inhibitor of ODC.[4] Its irreversible binding to the enzyme leads to a significant reduction in polyamine biosynthesis, thereby inhibiting cell proliferation.[3] Initially developed as an anti-cancer agent, L-Eflornithine found its first clinical application in the treatment of African trypanosomiasis (sleeping sickness).[6] More recently, its therapeutic utility has expanded to include the management of facial hirsutism and, notably, as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[2][5]

This guide will explore the intricate details of L-Eflornithine's interaction with ODC, provide quantitative measures of its inhibitory potency, and present data from key clinical trials. Furthermore, it will outline detailed methodologies for assessing ODC activity, a critical component for preclinical and clinical research in this field.

The Ornithine Decarboxylase Pathway and Mechanism of L-Eflornithine Inhibition

The synthesis of polyamines is a fundamental cellular process. The pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ODC. Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.

L-Eflornithine functions as an irreversible inhibitor of ODC. As an ornithine analog, it enters the active site of the enzyme. The catalytic mechanism of ODC involves the decarboxylation of its substrate. When L-Eflornithine is processed, the difluoromethyl group is positioned to covalently bind to a nucleophilic residue within the active site, leading to the permanent inactivation of the enzyme.

References

- 1. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Eflornithine [drugfuture.com]

The Role of L-Eflornithine Monohydrochloride in Polyamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their biosynthesis is a tightly regulated process, with ornithine decarboxylase (ODC) serving as the rate-limiting enzyme. Dysregulation of polyamine metabolism is frequently observed in rapidly proliferating cells, such as those in cancerous tissues and certain protozoan parasites, making this pathway a prime target for therapeutic intervention. L-Eflornithine monohydrochloride (α-difluoromethylornithine or DFMO) is a potent, mechanism-based irreversible inhibitor of ODC. This technical guide provides an in-depth analysis of L-eflornithine's mechanism of action, its quantitative effects on polyamine levels and cell proliferation, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.

Introduction: The Critical Role of Polyamines in Cellular Function

Polyamines are aliphatic polycations that play a crucial role in a multitude of cellular processes.[1] Under physiological conditions, their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins.[2] These interactions are vital for:

-

Nucleic Acid Stabilization and Chromatin Structure: Polyamines bind to DNA, stabilizing its structure and influencing chromatin condensation and gene expression.[2]

-

Protein Synthesis: They are involved in various stages of translation, from ribosome assembly to the fidelity of protein synthesis.[3]

-

Cell Cycle Progression and Proliferation: Elevated polyamine levels are required for cells to progress through the cell cycle and undergo division.[1]

The biosynthesis of polyamines in mammalian cells begins with the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[4] Putrescine is subsequently converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM), which is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC).[5][6] ODC is the first and rate-limiting enzyme in this pathway, making it a critical control point for polyamine homeostasis.[1]

L-Eflornithine: A Mechanism-Based Inhibitor of Ornithine Decarboxylase

L-Eflornithine (eflornithine) is an enzyme-activated, irreversible inhibitor of ODC, often referred to as a "suicide inhibitor".[1][2] Its structure is highly analogous to that of L-ornithine, the natural substrate for ODC.

Mechanism of Action:

-

Active Site Binding: Eflornithine (B1671129) binds to the ODC active site in a manner similar to ornithine.[2]

-

Enzymatic Activation: The enzyme processes eflornithine as if it were a substrate, initiating a decarboxylation reaction.[2]

-

Formation of a Reactive Intermediate: This enzymatic processing does not lead to product release but instead generates a highly reactive intermediate.

-

Irreversible Covalent Bonding: The intermediate covalently bonds to a critical cysteine residue (Cys-360) within the ODC active site.[7]

-

Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, thereby blocking the production of putrescine and, consequently, the synthesis of spermidine and spermine.[2][7]

This targeted and irreversible inhibition leads to the depletion of intracellular polyamines, resulting in a cytostatic effect on rapidly dividing cells that have a high demand for these molecules. This is the basis for its therapeutic applications, which include the treatment of West African sleeping sickness (trypanosomiasis), hirsutism, and, more recently, as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[8][9][10]

Quantitative Data on L-Eflornithine's Efficacy

The potency of eflornithine has been quantified across various studies, demonstrating its effectiveness in inhibiting ODC activity, reducing polyamine pools, and arresting cell proliferation.

Table 1: Inhibitory Potency of Eflornithine and its Enantiomers against Ornithine Decarboxylase

| Compound | Target Organism/Enzyme | IC50 | K D | K inact | Reference |

| L-Eflornithine | Human ODC | ~7.5 µM (as D-DFMO) | 1.3 ± 0.3 µM | 0.15 ± 0.03 min⁻¹ | [11] |

| D-Eflornithine | Human ODC | - | 28.3 ± 3.4 µM | 0.25 ± 0.03 min⁻¹ | [11] |

| DL-Eflornithine (Racemic) | Human ODC | - | 2.2 ± 0.4 µM | 0.15 ± 0.03 min⁻¹ | [11] |

| L-Eflornithine | T. b. gambiense | 5.5 µM | - | - | [12] |

| D-Eflornithine | T. b. gambiense | 50 µM | - | - | [12] |

| DL-Eflornithine (Racemic) | T. b. gambiense | 9.1 µM | - | - | [12] |

| DL-Eflornithine (DFMO) | Leishmania infantum | - | K i : 125 µM | T 1/2 : 3.5 min | [13] |

IC50: Half-maximal inhibitory concentration; K D : Inhibitor dissociation constant; K inact : Inactivation rate constant; K i : Inhibition constant; T 1/2 : Half-life of inactivation.

Table 2: Effect of Eflornithine on Cellular Polyamine Levels

| Cell Line | Eflornithine Conc. | Treatment Duration | Putrescine Reduction | Spermidine Reduction | Spermine Effect | Reference |

| 9L Rat Brain Tumor | 10 mM | 12 hr | >95% | - | - | [14] |

| 9L Rat Brain Tumor | 10 mM | 48 hr | >95% | >80% | Increased 1.5- to 2-fold | [14] |

| Human Carcinoma Cells | 0.1 - 5.0 mM | 48+ hr | Significant Depletion | Significant Depletion | Variable | [15] |

| Kelly Neuroblastoma | 500 µM | - | Reduced | Reduced | Reduced | [7] |

| L1210 Leukemia | Injections in vivo | - | Reduced | Reduced | Increased | [16] |

Table 3: Effect of Eflornithine on Cell Proliferation and Viability

| Cell Line / Organism | EC50 | Effect | Reference |

| Leishmania infantum | 38 µM | Growth Inhibition | [13] |

| Human Carcinoma Lines | 0.1 - 5.0 mM (Dose-dependent) | Cytostasis (Growth Inhibition) | [15] |

| Ewing Sarcoma (TC71) | IC50: 650 µM | Inhibition of Proliferation | [17] |

| Ewing Sarcoma (SK-ES1) | IC50: 1 mM | Inhibition of Proliferation | [17] |

| Ewing Sarcoma (MHH-ES1) | IC50: 2 mM | Inhibition of Proliferation | [17] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed and standardized methodologies are crucial for accurately assessing the biological effects of L-eflornithine.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This is the most widely used method for determining ODC activity by quantifying the release of ¹⁴CO₂ from radiolabeled L-ornithine.[18][19]

Materials:

-

Cell or tissue homogenates

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

-

Substrate Mix: L-ornithine (e.g., 100-500 µM), Pyridoxal-5-phosphate (PLP, e.g., 50 µM), and [1-¹⁴C]-L-ornithine (e.g., 0.1 µCi)

-

Reaction Stop Solution: e.g., 2 M Citric Acid or 5 M Sulfuric Acid

-

CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial hyamine solution

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Enzyme Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Inhibitor Incubation (for IC50 determination): Pre-incubate the enzyme preparation (e.g., 100 ng purified ODC or 50 µL of homogenate) with varying concentrations of L-eflornithine for 30 minutes at room temperature.[19]

-

Reaction Setup: Place microcentrifuge tubes containing the enzyme/inhibitor mix into scintillation vials. In the cap of the scintillation vial (or suspended above the reaction), place a piece of filter paper saturated with the CO₂ trapping agent.[20]

-

Initiate Reaction: Add the substrate mix to the microcentrifuge tube to start the reaction.

-

Incubation: Incubate the sealed vials in a shaking water bath at 37°C for 30-60 minutes.[20]

-

Stop Reaction: Stop the reaction by injecting the strong acid solution into the microcentrifuge tube. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.

-

Trap CO₂: Continue incubation with shaking for an additional 30 minutes to ensure all released ¹⁴CO₂ is trapped on the filter paper.[19]

-

Quantification: Carefully remove the microcentrifuge tube. Add scintillation fluid to the vial containing the filter paper and measure the disintegrations per minute (DPM) using a liquid scintillation counter.

-

Calculation: Express ODC activity as nmol of CO₂ released per minute per mg of protein.[19]

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for separating and quantifying individual polyamines in biological samples.[21][22] This typically requires a derivatization step to make the polyamines detectable by UV or fluorescence detectors.

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA) or similar acid for extraction

-

Derivatization Agent: e.g., Benzoyl chloride, Dansyl chloride, or o-Phthalaldehyde (OPA)

-

HPLC system with a reverse-phase column (e.g., C18) and a UV or fluorescence detector[23][24]

-

Mobile Phase: Typically an acetonitrile (B52724)/water or methanol/water gradient[21][22]

-

Polyamine standards (Putrescine, Spermidine, Spermine)

Protocol:

-

Sample Preparation and Extraction:

-

Homogenize cell pellets or tissues in cold PCA (e.g., 0.2 M).

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization (Example using Benzoylation):

-

To the acidic supernatant, add NaOH to make the solution alkaline.

-

Add benzoyl chloride and vortex vigorously.

-

Incubate for 20-30 minutes at room temperature.

-

Extract the benzoylated polyamines using a solvent like diethyl ether or chloroform.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the derivatized polyamines using a C18 column with a gradient elution profile (e.g., increasing concentration of acetonitrile in water).[24]

-

Detect the derivatives using a UV detector (e.g., at 229 nm or 254 nm for benzoyl derivatives) or a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[23][24]

-

-

Quantification:

-

Generate a standard curve by running known concentrations of derivatized polyamine standards.

-

Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to the standards.

-

Cell Proliferation and Viability Assays

These assays measure the effect of L-eflornithine on the growth and survival of cultured cells.

Protocol (General Workflow):

-

Cell Seeding: Plate cells in multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of L-eflornithine. Include untreated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72, or 120 hours).[25]

-

Assessment of Viability/Proliferation:

-

MTT Assay: Add MTT reagent to the wells. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance, which is proportional to the number of viable cells.

-

LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes. An increase in LDH activity indicates cytotoxicity.[25]

-

Direct Cell Counting: Trypsinize and count the cells from each well using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot cell viability or cell number against the concentration of L-eflornithine to determine the IC50 or EC50 value.

Visualizing the Pathways and Processes

Diagrams

Caption: The polyamine biosynthesis pathway and the inhibitory action of L-Eflornithine on ODC.

Caption: Mechanism-based ("suicide") inhibition of ODC by L-Eflornithine.

References

- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POLYAMINES | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiospecific antitrypanosomal in vitro activity of eflornithine [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated analogues of L-ornithine are powerful inhibitors of ornithine decarboxylase and cell growth of Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 19. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medipol.edu.tr [medipol.edu.tr]

- 24. scirp.org [scirp.org]

- 25. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Resurrection Drug: A Technical History of L-Eflornithine

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Eflornithine (B1671129), chemically known as α-difluoromethylornithine (DFMO), represents a remarkable journey of pharmaceutical rediscovery. Initially synthesized in the late 1970s as a potential anti-cancer agent, its true value emerged from unexpected clinical observations. This technical guide details the history of L-Eflornithine, from its chemical synthesis and mechanistic action as a suicide inhibitor of ornithine decarboxylase (ODC) to its pivotal roles in treating West African sleeping sickness (Trypanosoma brucei gambiense), female facial hirsutism, and most recently, high-risk neuroblastoma. We present a compilation of key quantitative data, detailed experimental protocols that were central to its development, and visualizations of its biochemical pathway and clinical application.

Discovery and History: A Serendipitous Journey

L-Eflornithine's story begins in the late 1970s at the Merrell Dow Research Institute.[1] Originally developed with oncological indications in mind, the hypothesis was that by inhibiting polyamine biosynthesis—a pathway critical for rapid cell proliferation—it could serve as a chemotherapeutic agent.[2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and DNA stabilization.[2][3] The rate-limiting enzyme in this pathway, ornithine decarboxylase (ODC), was identified as a prime therapeutic target.

While early clinical trials in oncology showed disappointing results due to the drug's cytostatic rather than cytotoxic nature, two crucial discoveries redirected its path:[1][4]

-

A Cure for Sleeping Sickness: Researchers found that eflornithine was highly effective against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, a fatal disease if left untreated.[5][6] This led to its approval in 1990 as a treatment for the late, meningoencephalitic stage of the disease.[7] However, due to the unprofitability of treating a disease endemic to impoverished regions, production was halted in 1995.[1]

-

An Unexpected Cosmetic Application: A notable side effect observed during its systemic use was the reduction of hair growth.[8] This led to the development of a 13.9% topical cream (Vaniqa®), which received FDA approval in 2000 for the treatment of female facial hirsutism.[9]

The drug's story took another turn when its importance for sleeping sickness, often called the "resurrection drug" for its ability to awaken patients from comas, led to public-private partnerships to ensure its continued production. Further research led to the development of Nifurtimox-Eflornithine Combination Therapy (NECT), which simplified the treatment regimen and is now the recommended first-line therapy for advanced T. b. gambiense infections.[10][11] More recently, in December 2023, eflornithine (as IWILFIN™) was approved by the FDA as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma, bringing its journey full circle back to oncology.[4][7]

Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase

Eflornithine is a mechanism-based irreversible inhibitor, often termed a "suicide inhibitor," of ornithine decarboxylase (ODC).[1][12] It acts as a structural analog of ODC's natural substrate, L-ornithine. The L-enantiomer of eflornithine (L-DFMO) demonstrates a significantly higher affinity for the enzyme—up to 20 times greater than the D-enantiomer.[7][13]

The inhibition process occurs within the enzyme's active site:

-

Binding and Schiff Base Formation: Eflornithine enters the ODC active site and, like ornithine, forms a Schiff base with the essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).[12][13]

-

Enzyme-Catalyzed Decarboxylation: The enzyme proceeds with its catalytic mechanism, decarboxylating the eflornithine molecule.[12]

-

Formation of a Covalent Adduct: This decarboxylation creates a highly reactive intermediate. The difluoromethyl group facilitates the formation of a stable, covalent bond between the inhibitor and a nearby cysteine residue (Cys-360) in the active site.[1][14][15]

-

Irreversible Inactivation: This covalent adduct permanently blocks the active site, preventing further substrate binding and irreversibly inactivating the enzyme.[1][12]

By halting the conversion of ornithine to putrescine, eflornithine depletes the cellular pool of polyamines, thereby arresting the rapid cell proliferation characteristic of cancer cells and trypanosomes, or slowing the growth of hair follicles.[6]

Signaling Pathway: Polyamine Biosynthesis

Eflornithine's therapeutic effect is a direct consequence of its disruption of the polyamine biosynthesis pathway. This pathway is fundamental for cellular proliferation across eukaryotes, from protozoa to humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 4. ascopubs.org [ascopubs.org]

- 5. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]

- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adjuvant eflornithine to maintain IPL-induced hair reduction in women with facial hirsutism: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]

- 12. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

L-Eflornithine Monohydrochloride: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of L-Eflornithine monohydrochloride, a significant compound in therapeutic applications. This document is intended to serve as a detailed resource, presenting key data, experimental methodologies, and structural relationships to support research and development efforts.

Chemical Identity and Structure

L-Eflornithine is the L-enantiomer of eflornithine, a fluorinated alpha-amino acid analogue of ornithine. It is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase.[1] The monohydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

IUPAC Name: (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride[2]

Chemical Structure:

-

2D Structure:

-

3D Conformation: The three-dimensional arrangement of this compound is crucial for its interaction with the active site of ornithine decarboxylase. While a definitive crystal structure for the L-enantiomer monohydrochloride was not found in the immediate search, the structure of related compounds has been elucidated through techniques like X-ray crystallography.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related forms. It is important to note that some of the experimental data provided in publicly available sources pertains to the racemic mixture (DL-Eflornithine hydrochloride) or the monohydrate form.

| Property | Value | Form | Source |

| Molecular Formula | C₆H₁₃ClF₂N₂O₂ | This compound | [2][4] |

| Molecular Weight | 218.63 g/mol | This compound | [2][4] |

| CAS Number | 69955-42-6 | This compound | [2] |

| Appearance | White to almost white powder/crystal | Eflornithine Hydrochloride | [5] |

| Melting Point | 246 ± 0.5°C | Eflornithine Hydrochloride | [6] |

| >210°C (decomposition) | Eflornithine Hydrochloride Monohydrate | [7] | |

| Aqueous Solubility | >10 mg/mL in H₂O | Eflornithine Hydrochloride | [8] |

| Soluble to 75 mM in water | Eflornithine Hydrochloride | [5] | |

| logP (octanol-water) | -2.1 | Eflornithine Hydrochloride | [6] |

Mechanism of Action: Inhibition of Polyamine Biosynthesis

L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1] These polyamines are essential for cell proliferation and differentiation. By irreversibly binding to ODC, L-Eflornithine depletes intracellular polyamine pools, thereby inhibiting cell growth. This mechanism is central to its therapeutic effects.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate characterization of this compound. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquefied (clear point) are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: a. The suspension is allowed to settle, or is centrifuged/filtered to separate the solid from the saturated solution. b. The concentration of L-Eflornithine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] c. The experiment is performed in triplicate to ensure reproducibility.

Ornithine Decarboxylase (ODC) Inhibition Assay (Spectrophotometric Method)

Objective: To quantify the inhibitory activity of this compound on ODC.

Methodology:

-

Principle: This assay measures the amount of putrescine produced from the enzymatic decarboxylation of ornithine. Putrescine is derivatized to produce a colored product that can be quantified spectrophotometrically.

-

Procedure: a. A reaction mixture containing buffer, pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC), and a known concentration of ornithine is prepared. b. The enzyme (ODC) and varying concentrations of this compound are added to initiate the reaction. A control reaction without the inhibitor is also run. c. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time. d. The reaction is stopped, and the product, putrescine, is derivatized with a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS). e. The colored product is extracted and its absorbance is measured at a specific wavelength using a spectrophotometer. f. The inhibitory activity is determined by comparing the amount of putrescine produced in the presence of L-Eflornithine to the control.

Conclusion

This technical guide has summarized the core chemical properties and structural aspects of this compound. The provided data and experimental protocols offer a foundational resource for researchers and professionals in the field of drug development. Accurate and reproducible characterization of this compound is paramount for its successful application in therapeutic contexts. Further research to delineate the specific physicochemical properties of the pure L-enantiomer under various conditions would be a valuable addition to the existing literature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. L-Eflornithine (monohydrochloride) | C6H13ClF2N2O2 | CID 16048568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eflornithine hydrochloride anhydrous | C6H13ClF2N2O2 | CID 57004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eflornithine hydrochloride | 68278-23-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Eflornithine Hydrochloride Monohydrate [myskinrecipes.com]

- 8. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]

L-Eflornithine Monohydrochloride: A Comprehensive Technical Review of Enantiomeric Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical therapeutic agent for conditions ranging from West African trypanosomiasis (sleeping sickness) to hirsutism. Administered as a racemic mixture of its L- and D-enantiomers, emerging evidence reveals significant stereoselectivity in its biological activity and pharmacokinetics. This technical guide provides an in-depth analysis of the enantiomers of eflornithine, focusing on their differential inhibitory effects on ODC, therapeutic efficacy, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Eflornithine, chemically known as α-difluoromethylornithine (DFMO), is a structural analogue of the amino acid ornithine. Its primary mechanism of action is the "suicide" inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell proliferation and differentiation, making ODC a key target for therapeutic intervention in diseases characterized by rapid cell growth, such as cancer and parasitic infections.[3]

Initially developed as an anti-cancer agent, eflornithine found its first major clinical application in the treatment of the late-stage meningoencephalitic phase of West African sleeping sickness, caused by the parasite Trypanosoma brucei gambiense.[1][4] It is also formulated as a topical cream (Vaniqa®) for the management of facial hirsutism in women.[5][6] More recently, eflornithine has been approved for the treatment of high-risk neuroblastoma.[7][8][9] Eflornithine is administered as a racemic mixture, containing equal amounts of the L- and D-enantiomers.[10] However, studies have demonstrated that the two enantiomers possess distinct biological properties, with L-eflornithine exhibiting significantly greater potency.[10][11] This guide will dissect the individual contributions of each enantiomer to the overall therapeutic effect of racemic eflornithine.

Enantioselective Activity of Eflornithine

The biological activity of eflornithine is predominantly attributed to its L-enantiomer. This stereoselectivity is evident in both its inhibitory effect on the target enzyme, ODC, and its efficacy against parasitic organisms.

Inhibition of Ornithine Decarboxylase (ODC)

Both L- and D-eflornithine act as irreversible inhibitors of human ODC. However, the L-enantiomer demonstrates a significantly higher affinity for the enzyme. The probability of the formation of the enzyme-inhibitor complex is approximately 20 times greater for L-eflornithine compared to the D-enantiomer.[9][11] Despite this difference in affinity, the rate of the irreversible inactivation of the enzyme is similar for both enantiomers.[9][11]

| Parameter | D-Eflornithine | L-Eflornithine | D/L-Eflornithine (Racemic) | Reference |

| Inhibitor Dissociation Constant (KD) | 28.3 ± 3.4 µM | 1.3 ± 0.3 µM | 2.2 ± 0.4 µM | [9][11] |

| Inhibitor Inactivation Constant (kinact) | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [9][11] |

Table 1: Kinetic parameters for the inhibition of human ornithine decarboxylase by eflornithine enantiomers.

Antitrypanosomal Activity

The enhanced enzymatic inhibition by L-eflornithine translates to greater potency against Trypanosoma brucei gambiense in vitro. L-eflornithine is significantly more effective at inhibiting parasite growth compared to D-eflornithine.[10]

| Compound | IC50 (µM) | 95% Confidence Interval | Reference |

| L-Eflornithine | 5.5 | 4.5 - 6.6 | [10] |

| D-Eflornithine | 50 | 42 - 57 | [10] |

| D/L-Eflornithine (Racemic) | 9.1 | 8.1 - 10 | [10] |

Table 2: In vitro antitrypanosomal activity of eflornithine enantiomers against three Trypanosoma brucei gambiense strains.

Pharmacokinetics and Clinical Implications

The stereoselective properties of eflornithine extend to its pharmacokinetic profile, particularly following oral administration. Studies have shown that the more potent L-enantiomer has significantly lower plasma and cerebrospinal fluid (CSF) concentrations compared to the D-enantiomer.[1][8] This is likely due to stereoselective intestinal absorption.[1] This pharmacokinetic disparity may explain the failure of oral racemic eflornithine in treating late-stage sleeping sickness, a condition requiring adequate drug levels in the central nervous system.[8] Consequently, there is growing interest in the development of L-eflornithine as a standalone therapy, which could potentially allow for effective oral treatment regimens.[12][13]

Signaling Pathways

Eflornithine's inhibition of ODC has significant downstream effects on cellular signaling pathways, primarily through the depletion of polyamines.

Polyamine Biosynthesis Pathway

The primary target of eflornithine is the polyamine biosynthesis pathway. ODC catalyzes the first and rate-limiting step in this pathway, the decarboxylation of ornithine to putrescine. Putrescine is subsequently converted to spermidine and spermine. Eflornithine irreversibly inhibits ODC, leading to a depletion of these essential polyamines.

Downstream Signaling in Neuroblastoma

In neuroblastoma cells, the depletion of polyamines by eflornithine (DFMO) activates opposing signaling pathways. It can promote cell survival by activating the PI3K/Akt pathway, while simultaneously inducing G1 cell cycle arrest through a mechanism involving the phosphorylation and stabilization of p27Kip1.[14]

Experimental Protocols

Chiral Separation of Eflornithine Enantiomers by HPLC

This protocol describes an indirect method for the separation of eflornithine enantiomers using a chiral derivatizing agent.[15]

Materials:

-

Eflornithine racemic mixture

-

(S)-α-ethyl benzylamine (B48309) (chiral derivatizing agent)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

LiChrospher C18 column (5 µm particle size, 25 cm x 4.6 mm)

-

HPLC system with UV detector

Procedure:

-

Derivatization: React the racemic eflornithine mixture with (S)-α-ethyl benzylamine to form diastereomers. The reaction conditions (e.g., solvent, temperature, and reaction time) should be optimized to ensure complete derivatization.

-

Chromatographic Conditions:

-

Column: LiChrospher C18 (5 µm, 25 cm x 4.6 mm)

-

Mobile Phase: A linear gradient of 30-70% acetonitrile in 0.1% aqueous TFA over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 320 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the derivatized sample into the HPLC system. The two diastereomers will be separated based on their differential interaction with the stationary phase, allowing for the quantification of each enantiomer.

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.[16]

Materials:

-

Purified or recombinant ODC enzyme

-

L-[1-14C]-ornithine

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

Eflornithine enantiomers (inhibitors)

-

Scintillation vials and cocktail

-

Filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

-

Inhibitor Addition: Add varying concentrations of the eflornithine enantiomers or the racemic mixture to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add the ODC enzyme to each tube and pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Start the reaction by adding L-[1-14C]-ornithine to each tube. Immediately seal the tubes with a rubber stopper holding a center well containing the filter paper soaked in the CO2 trapping agent.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) through the stopper into the reaction mixture. This will release the dissolved 14CO2.

-

CO2 Trapping: Allow the tubes to stand for an additional period (e.g., 30 minutes) to ensure complete trapping of the 14CO2 by the filter paper.

-

Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

In Vitro Antitrypanosomal Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against Trypanosoma brucei.[4][10]

Materials:

-

Trypanosoma brucei gambiense culture

-

Iscove's Modified Dulbecco's Medium (IMDM) or a suitable culture medium

-

Fetal bovine serum (FBS)

-

Eflornithine enantiomers and racemic mixture

-

96-well microtiter plates

-

Resazurin-based viability dye (e.g., AlamarBlue)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Parasite Culture: Culture T. b. gambiense bloodstream forms in IMDM supplemented with FBS at 37°C in a 5% CO2 atmosphere.

-

Drug Dilution: Prepare serial dilutions of the eflornithine enantiomers and the racemic mixture in the culture medium.

-

Assay Setup: Seed the 96-well plates with a defined density of trypanosomes (e.g., 2 x 104 cells/mL) in a final volume of 100 µL per well. Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Add the resazurin-based viability dye to each well and incubate for an additional 24 hours.

-

Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The enantiomers of eflornithine exhibit marked differences in their biological activity, with the L-enantiomer being the primary contributor to its therapeutic effects. The superior inhibitory activity of L-eflornithine against ODC and its greater potency against Trypanosoma brucei gambiense highlight the potential for developing enantiopure L-eflornithine as a more effective and potentially orally bioavailable therapeutic agent. A thorough understanding of the stereoselective pharmacokinetics and the downstream signaling effects of eflornithine is crucial for optimizing its clinical use and for the development of next-generation ODC inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced activities of eflornithine enantiomers and to explore their full therapeutic potential.

References

- 1. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. karger.com [karger.com]

- 7. io.nihr.ac.uk [io.nihr.ac.uk]

- 8. aacr.org [aacr.org]

- 9. Eflornithine Hydrochloride - NCI [cancer.gov]

- 10. Antitrypanosomal assay [bio-protocol.org]

- 11. Assessment of the in vitro trypanocidal activity [protocols.io]

- 12. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Racemic Eflornithine in Human Plasma and Cerebrospinal Fluid: Clinical Perspectives for L-eflornithine Against Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

L-Eflornithine Monohydrochloride: An In-Depth Technical Guide to its In Vitro Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are polycationic molecules essential for cellular proliferation, differentiation, and survival.[1][2][3][4] By inhibiting ODC, L-Eflornithine effectively depletes intracellular polyamine pools, leading to a cascade of biological effects that form the basis of its therapeutic applications in oncology, infectious diseases like human African trypanosomiasis, and dermatology.[3][4][5] This technical guide provides a comprehensive overview of the core in vitro biological effects of L-Eflornithine, detailed experimental protocols for key assays, and a summary of quantitative data to support researchers in the fields of drug discovery and cellular biology.

Core Mechanism of Action: Inhibition of Polyamine Biosynthesis

The primary molecular target of L-Eflornithine is the enzyme ornithine decarboxylase (ODC). ODC catalyzes the conversion of ornithine to putrescine, the initial step in the production of polyamines such as spermidine (B129725) and spermine.[2][3][6] These polyamines are crucial for stabilizing DNA, regulating gene transcription and translation, and controlling ion channel activity.[3]

L-Eflornithine acts as a "suicide inhibitor." Structurally similar to the natural substrate ornithine, it binds to the ODC active site and is processed by the enzyme.[4] This catalytic process, however, leads to the formation of a covalent, irreversible bond between an Eflornithine intermediate and a cysteine residue (Cys-360) in the enzyme's active site, permanently inactivating it.[7] This inactivation blocks the polyamine synthesis pathway, leading to the depletion of putrescine and spermidine, which in turn triggers various downstream cellular effects.

References

- 1. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 5. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. pubs.acs.org [pubs.acs.org]

L-Eflornithine Monohydrochloride: A Technical Guide to its Application in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Elevated polyamine levels are a hallmark of many cancers, playing crucial roles in cell proliferation, differentiation, and apoptosis. Consequently, targeting ODC with L-Eflornithine has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of L-Eflornithine's mechanism of action, its effects on various cancer cell lines, detailed experimental protocols for its in vitro evaluation, and a summary of key quantitative data. Special emphasis is placed on the signaling pathways modulated by L-Eflornithine, including the MYCN and LIN28/Let-7 axes, which are critical in neuroblastoma and other malignancies.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell growth and proliferation.[1][2] Their biosynthesis is tightly regulated, with ornithine decarboxylase (ODC) catalyzing the first and rate-limiting step: the conversion of ornithine to putrescine.[1][2] In numerous cancer types, ODC activity is significantly upregulated, often driven by oncogenes such as MYCN.[3][4] This leads to an accumulation of polyamines, which contributes to the malignant phenotype.

This compound (DFMO) is a "suicide" inhibitor that irreversibly binds to and inactivates ODC.[3] This targeted inhibition depletes intracellular polyamine pools, leading to cytostatic effects in cancer cells.[5][6] Extensive preclinical research has demonstrated the efficacy of DFMO in various cancer cell lines, particularly those of neuroblastoma, glioma, and melanoma.[7][8] This guide will delve into the technical aspects of utilizing L-Eflornithine in a research setting.

Mechanism of Action: The Polyamine Biosynthesis Pathway

L-Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC). This disrupts the polyamine biosynthesis pathway at its initial and rate-limiting step.

Quantitative Data: In Vitro Efficacy of L-Eflornithine

The cytostatic and, in some cases, cytotoxic effects of L-Eflornithine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 (mM) | Assay Type | Reference |

| BE(2)-C | Neuroblastoma | >5-15 | Not specified | [5][6] |

| SMS-KCNR | Neuroblastoma | >5-15 | Not specified | [5][6] |

| CHLA-90 | Neuroblastoma | >5-15 | Not specified | [5][6] |

| SH-SY5Y | Neuroblastoma | >5-15 | Not specified | [5][6] |

| NGP | Neuroblastoma | >5-15 | Not specified | [5][6] |

| LAN-1 | Neuroblastoma | Not specified | Not specified | [9] |

| A431 | Cutaneous Squamous Cell Carcinoma | Not specified | Not specified | [10] |

| Melanoma Cell Lines | Melanoma | Not specified | Clonogenic Assay | [7] |

Note: Many studies on neuroblastoma cell lines indicate that physiologically achievable doses of DFMO are cytostatic rather than cytotoxic, hence high IC50 values are often reported. The therapeutic effect is often observed through inhibition of proliferation and induction of senescence at lower concentrations.[5][6]

Key Signaling Pathways Modulated by L-Eflornithine

L-Eflornithine's depletion of polyamines impacts several critical oncogenic signaling pathways.

The MYCN-ODC Axis

The MYCN oncogene is a potent transcriptional activator of ODC. In MYCN-amplified neuroblastoma, this leads to high levels of polyamines that support rapid tumor growth. L-Eflornithine directly counteracts this by inhibiting ODC activity.

The LIN28/Let-7 Pathway

The LIN28/Let-7 pathway is a critical regulator of tumorigenesis. LIN28, an RNA-binding protein, inhibits the maturation of the tumor-suppressive microRNA, Let-7. Polyamines have been shown to modulate this axis. By depleting polyamines, L-Eflornithine can restore Let-7 function, leading to the downregulation of oncogenic targets.[11][12]

Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the effects of L-Eflornithine on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow

A typical workflow for investigating the effects of L-Eflornithine on cancer cell lines is as follows:

Cell Viability Assay (MTS Assay)

This protocol is adapted from descriptions of MTS-based assays used to assess the cytotoxicity of L-Eflornithine.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the L-Eflornithine solutions or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is a generalized procedure based on standard Annexin V/PI apoptosis assays.[14][15][16]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with L-Eflornithine as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis

This protocol provides a general outline for assessing protein expression levels following L-Eflornithine treatment.[17][18]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ODC, MYCN, p27Kip1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic (Colony Formation) Assay

This assay assesses the long-term proliferative capacity of cells after treatment with L-Eflornithine.[10][19][20]

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of L-Eflornithine for a specified period (e.g., 24-72 hours).

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) or a methanol/acetic acid solution, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

This compound is a valuable tool for cancer research, providing a specific mechanism to probe the role of polyamines in malignancy. Its cytostatic effects, particularly in MYCN-driven cancers like neuroblastoma, highlight the therapeutic potential of targeting metabolic pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the in vitro activity of L-Eflornithine. Further research, including combination studies with other anti-cancer agents, will continue to elucidate the full potential of this ODC inhibitor in oncology.

References

- 1. Polyamine Regulation of Ornithine Decarboxylase Synthesis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational regulation of ornithine decarboxylase by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.beatcc.org [research.beatcc.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase II study of alpha-difluoromethylornithine (DFMO) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting ornithine decarboxylase reverses the LIN28/Let-7 axis and inhibits glycolytic metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. researchgate.net [researchgate.net]

- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

L-Eflornithine Monohydrochloride: A Technical Guide to its Potential as a Therapeutic for Parasitic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine monohydrochloride, the levorotatory enantiomer of eflornithine (B1671129), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the polyamine biosynthesis pathway of both host and parasite.[1] This pathway is essential for cellular processes such as proliferation and differentiation.[2] By depleting essential polyamines, L-eflornithine exhibits significant therapeutic potential against various parasitic diseases, most notably Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense.[2][3] This technical guide provides an in-depth overview of the core science behind L-eflornithine, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study and development as an anti-parasitic agent.

Mechanism of Action

L-Eflornithine's primary mode of action is the irreversible inhibition of ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the polyamine synthesis pathway, catalyzing the conversion of ornithine to putrescine.[1][4] Polyamines, including putrescine, spermidine (B129725), and spermine, are crucial for the growth and survival of parasites like Trypanosoma brucei.[4] In T. brucei, spermidine is a precursor to trypanothione, a key molecule in the parasite's defense against oxidative stress.[1]

As a "suicide inhibitor," eflornithine binds to the ODC active site and is processed by the enzyme, leading to the formation of a covalent bond that permanently inactivates it.[1] This targeted inhibition leads to the depletion of intracellular polyamines, disrupting DNA stabilization, protein synthesis, and ultimately halting parasite proliferation.[2][4]

Caption: Mechanism of L-Eflornithine action.

Quantitative Data

In Vitro Anti-trypanosomal Activity

Studies have demonstrated the superior in vitro potency of L-eflornithine compared to its D-enantiomer and the racemic mixture against Trypanosoma brucei gambiense.

| Compound | Target Organism | IC50 (μM) | 95% Confidence Interval | Source |

| L-Eflornithine | T. b. gambiense (combined strains) | 5.5 | 4.5 - 6.6 | [3][5] |

| D-Eflornithine | T. b. gambiense (combined strains) | 50 | 42 - 57 | [3][5] |

| Racemic Eflornithine | T. b. gambiense (combined strains) | 9.1 | 8.1 - 10 | [3][5] |

Pharmacokinetic Parameters

Pharmacokinetic properties of eflornithine have been characterized, primarily for the racemic mixture.

| Parameter | Value | Condition | Source |

| Mean Half-life | 3-4 hours | Intravenous administration | [6] |

| Apparent Steady-State Plasma Half-life | ~8 hours | Topical application | [7] |

| Volume of Distribution | 0.35 L/kg | Intravenous administration | [6] |

| Renal Clearance | ~2 ml/min/kg | Intravenous administration | [6] |

| Oral Bioavailability | 54% | 10 mg/kg dose | [6] |

| Percutaneous Absorption | < 1% | Topical cream | [7][8] |

Therapeutic Applications in Parasitic Diseases

Human African Trypanosomiasis (HAT)

L-Eflornithine is a cornerstone in the treatment of late-stage Gambian HAT, caused by Trypanosoma brucei gambiense.[3] It is often used in combination with nifurtimox (B1683997) (NECT), a regimen that has shown non-inferiority to eflornithine monotherapy with an improved safety profile and easier administration.[9][10] The standard intravenous monotherapy dosage for late-stage Gambian HAT is 100 mg/kg every 6 hours for 14 days.[6]

Other Parasitic Infections

-

Pneumocystis jirovecii Pneumonia (PCP): Eflornithine has been investigated as a salvage therapy for PCP in AIDS patients who are intolerant or unresponsive to standard treatments like trimethoprim-sulfamethoxazole or pentamidine.[11][12]

-

Cryptosporidium Infections: Some studies have explored eflornithine for treating intestinal cryptosporidiosis in AIDS patients, with mixed results showing complete or partial resolution of diarrhea in some individuals.[13]

-

Leishmania donovani: Studies have indicated that ODC is a crucial enzyme for the survival of Leishmania donovani, suggesting that ODC inhibitors like eflornithine could be a promising therapeutic strategy.[14][15]

Experimental Protocols

In Vitro Growth Inhibition Assay (AlamarBlue Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against parasites like Trypanosoma brucei.[5]

Caption: AlamarBlue Assay Workflow.

Methodology:

-

Plate Preparation: Prepare serial dilutions of this compound in a suitable culture medium (e.g., HMI-9) in 96-well microtiter plates.

-

Parasite Inoculation: Add a suspension of Trypanosoma brucei gambiense parasites in the exponential growth phase to each well. A typical starting density is 1 x 10^5 parasites/mL.[5]

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).[5]

-

AlamarBlue Addition: Add AlamarBlue (resazurin) solution to each well and incubate for a further 2-4 hours.

-

Fluorescence Reading: Measure the fluorescence of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from a labeled substrate.[16]

Caption: ODC Activity Assay Workflow.

Methodology:

-

Reaction Setup: In a sealed vial, prepare a reaction mixture containing the enzyme sample (e.g., cell lysate), a buffer (e.g., Tris-HCl, pH 7.5), pyridoxal phosphate (PLP) as a cofactor, and the radiolabeled substrate, [1-¹⁴C]-L-ornithine.[17]

-

CO2 Trapping: Place a piece of filter paper saturated with a CO2 trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or suspended above the reaction mixture.[16]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). During this time, active ODC will convert [1-¹⁴C]-L-ornithine to putrescine and ¹⁴CO2.

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture, which also facilitates the release of all dissolved ¹⁴CO2.[16]

-

Scintillation Counting: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Activity Calculation: Calculate the specific ODC activity, typically expressed as nanomoles of CO2 released per minute per milligram of protein.[16]

Future Directions and Conclusion

This compound remains a critical tool in the fight against certain parasitic diseases, particularly late-stage Gambian HAT. Its high potency and specific mechanism of action make it an important therapeutic agent. The superior in vitro activity of the L-enantiomer suggests that its isolated use could potentially lead to improved treatment regimens with lower required doses, although further clinical investigation is warranted.[3][5] Research into its efficacy against other parasites, such as Leishmania and Cryptosporidium, continues to be an area of interest. The development of oral formulations and its use in combination therapies are key areas for future research to enhance its accessibility and combat potential drug resistance. This guide provides a foundational understanding for researchers and drug developers working to harness the full potential of L-eflornithine in treating parasitic infections.

References

- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 2. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]

- 3. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]